molecular formula C11H13NO2 B2727913 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 42443-04-9

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2727913
CAS No.: 42443-04-9
M. Wt: 191.23
InChI Key: LVLHMCKNLKOGLT-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is a versatile reaction for the synthesis of quinoline derivatives . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction can replace the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can yield dihydroquinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHMCKNLKOGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42443-04-9
Record name 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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